4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile
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Overview
Description
4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile is a complex organic compound featuring a quinoline core substituted with methoxy and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile typically involves multi-step organic reactions. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Methoxy and Trifluoromethyl Groups: The methoxy group can be introduced via methylation using methyl iodide and a base, while the trifluoromethyl group can be added using trifluoromethylation reagents such as trifluoromethyl iodide.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Attachment of the Benzonitrile Group: The final step involves the nucleophilic substitution reaction between the sulfanyl quinoline derivative and a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxy and trifluoromethyl groups enhance its binding affinity and specificity, while the sulfanyl linkage provides additional sites for interaction.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-4-(trifluoromethyl)coumarin
- Methyl 4-(trifluoromethyl)benzoate
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
4-({[7-Methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanyl}methyl)benzonitrile is unique due to its combination of a quinoline core with methoxy, trifluoromethyl, and sulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C19H13F3N2OS |
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Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-[[7-methoxy-4-(trifluoromethyl)quinolin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C19H13F3N2OS/c1-25-14-6-7-15-16(19(20,21)22)9-18(24-17(15)8-14)26-11-13-4-2-12(10-23)3-5-13/h2-9H,11H2,1H3 |
InChI Key |
ZQOKAFWXDQZQEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=N2)SCC3=CC=C(C=C3)C#N)C(F)(F)F |
Origin of Product |
United States |
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